(2-Ethylhexanoato-O)(isodecanoato-O)manganese

Oxidative drying Alkyd resin curing Autoxidation catalysis

(2-Ethylhexanoato-O)(isodecanoato-O)manganese is an organometallic manganese(II) carboxylate complex, distinguished by its asymmetric coordination sphere containing two chemically distinct ligands: 2-ethylhexanoate and isodecanoate. This mixed-ligand architecture imparts a unique balance of solubility in organic media, redox flexibility (MnII/MnIII), and tunable catalytic reactivity.

Molecular Formula C18H36MnO4
Molecular Weight 371.4 g/mol
CAS No. 94247-31-1
Cat. No. B12669954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylhexanoato-O)(isodecanoato-O)manganese
CAS94247-31-1
Molecular FormulaC18H36MnO4
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O.CC(C)CCCCCCC(=O)O.[Mn]
InChIInChI=1S/C10H20O2.C8H16O2.Mn/c1-9(2)7-5-3-4-6-8-10(11)12;1-3-5-6-7(4-2)8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10);
InChIKeyVHNORCPZFWZGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2-Ethylhexanoato-O)(isodecanoato-O)manganese (CAS 94247-31-1)? A Technical Procurement Primer


(2-Ethylhexanoato-O)(isodecanoato-O)manganese is an organometallic manganese(II) carboxylate complex, distinguished by its asymmetric coordination sphere containing two chemically distinct ligands: 2-ethylhexanoate and isodecanoate . This mixed-ligand architecture imparts a unique balance of solubility in organic media, redox flexibility (MnII/MnIII), and tunable catalytic reactivity . The compound is primarily procured for use as an oxidative drier in alkyd paints and coatings, as a catalyst in organic synthesis and polymerization reactions, and as a molecular precursor for manganese oxide nanomaterials . Given the current regulatory scrutiny of cobalt-based driers, this manganese carboxylate represents a strategically important alternative within the broader portfolio of transition metal carboxylates.

Why Generic Substitution Fails: The Ligand-Dependent Performance Gap in Manganese Carboxylate Catalysts and Driers


Manganese carboxylates are not interchangeable commodities. The specific identity of the carboxylate ligands—their chain length, degree of branching, and symmetry—directly governs critical performance parameters including solubility, redox potential, catalytic initiation rate, and thermal stability [1]. For example, while manganese bis(2-ethylhexanoate) provides a baseline of reactivity, its symmetrical ligand field often results in an extended induction period in oxidative drying applications [2]. Conversely, substituting a neodecanoate ligand for isodecanoate can significantly increase catalytic turnover frequency, but at the expense of reduced thermal robustness [1]. Therefore, selecting the correct mixed-carboxylate species, such as (2-ethylhexanoato-O)(isodecanoato-O)manganese, is essential for achieving the desired kinetic profile and formulation stability without empirical reformulation.

Product-Specific Quantitative Evidence Guide: Differentiating (2-Ethylhexanoato-O)(isodecanoato-O)manganese from In-Class Comparators


Comparative Oxidative Drying Kinetics: Induction Time Advantage vs. Symmetrical Mn(2-Ethylhexanoate)₂

In model autoxidation studies using ethyl linoleate as a substrate, symmetrical manganese bis(2-ethylhexanoate) exhibits a pronounced induction time of 100 minutes before the onset of active cross-linking [1]. In contrast, the asymmetrically ligated (2-ethylhexanoato-O)(isodecanoato-O)manganese is specifically engineered to reduce this sterically hindered activation barrier, enabling faster initiation of the autoxidation cascade. This differentiation is critical for formulators seeking to minimize 'open time' and accelerate throughput in ambient-cure coating systems.

Oxidative drying Alkyd resin curing Autoxidation catalysis

Operational Performance Under Challenging Ambient Conditions: Low-Temperature and High-Humidity Advantage Over Cobalt-Based Driers

Formulation data for manganese carboxylate driers, a class to which (2-ethylhexanoato-O)(isodecanoato-O)manganese belongs, demonstrates a specific performance advantage over traditional cobalt octoate driers under non-ideal application conditions. Manganese-based driers have been shown to provide superior drying performance compared to cobalt at low temperatures and uniquely do not suffer from film wrinkling defects under high atmospheric humidity conditions [1]. Furthermore, in baking finishes, manganese driers are documented as superior to cobalt because they do not cause imbrutement (color bleed/darkening) of the film [1].

Low-temperature curing Humidity resistance Paint drying Cobalt replacement

Reduction of Surface Skinning in Urethane Oil Formulations vs. Cobalt Primary Driers

A documented procurement consideration for manganese driers over cobalt in specific resin systems is the mitigation of 'skinning'—the premature formation of a dried film on the surface of stored paint. Technical literature indicates that in urethane oil-based coatings, formulating with a manganese drier such as (2-ethylhexanoato-O)(isodecanoato-O)manganese, in preference to cobalt, results in a tangible reduction in skinning problems during storage and application [1]. This reduces material waste and eliminates the need for additional anti-skinning additives.

Anti-skinning Urethane alkyds Cobalt-free drier Storage stability

Balanced Surface and Through-Dry Promotion vs. Cobalt/Zirconium Driers

Manganese carboxylate driers are recognized for promoting both 'surface dry' and 'through-dry' in oxidative curing systems, a balanced profile that distinguishes them from other metals. Cobalt driers excel at rapid surface cure but can leave the underlying film soft, while zirconium driers provide excellent through-dry with minimal yellowing but slower surface cure [1]. (2-ethylhexanoato-O)(isodecanoato-O)manganese offers an intermediate, synergistic profile, often used in combination with primary driers to enhance deep-section curing in thick films [1] and deliver better film hardness compared to cobalt alone [2].

Through-dry Surface dry Paint drier synergy Film hardness

High Purity and Defined Stoichiometry for Reproducible Catalysis and Material Synthesis

For advanced applications such as the flame spray pyrolysis synthesis of nanoscale Hopcalite catalysts (CuMnOₓ) for humidity-tolerant CO oxidation, the purity and ligand composition of the manganese precursor are critical. Research has established that a sodium-free protocol, achievable with well-defined carboxylates like (2-ethylhexanoato-O)(isodecanoato-O)manganese, is essential to achieve high-purity mixed-metal oxide phases [1]. The precise stoichiometry and organic ligand set of this compound ensure clean thermal decomposition, preventing alkali metal contamination that would otherwise poison the catalytic active sites [1]. This is a key differentiator from less defined or technical-grade manganese soaps.

Catalyst precursor Nanomaterial synthesis Flame spray pyrolysis Hopcalite catalyst

Explicit Acknowledgment of Differential Evidence Limitations

A rigorous search of peer-reviewed literature, patent databases, and technical datasheets reveals that direct, quantitative, head-to-head comparative performance data for (2-ethylhexanoato-O)(isodecanoato-O)manganese (CAS 94247-31-1) against its closest analogs is exceptionally scarce. Most available data pertains to the broader class of manganese carboxylate driers or to simpler analogs like manganese bis(2-ethylhexanoate). Consequently, the differential evidence presented above relies primarily on class-level inference and cross-study comparisons, with the specific quantitative differentiation of this precise mixed-ligand species being a notable gap in the open technical literature. Procurement decisions should therefore be informed by this context and, ideally, by internal formulation benchmarking.

Data transparency Procurement due diligence

Optimal Research and Industrial Application Scenarios for (2-Ethylhexanoato-O)(isodecanoato-O)manganese


Cobalt-Free and Low-Cobalt Formulation of Alkyd Paints and Printing Inks

Given the regulatory pressure on cobalt driers and the superior low-temperature/high-humidity performance of manganese carboxylates, this compound is ideally suited for formulating next-generation, environmentally preferable alkyd paints and inks [1]. Its balanced surface and through-dry promotion makes it a cornerstone for cobalt-free drier packages, particularly in applications where film hardness and resistance to wrinkling are critical.

Accelerated Curing in Urethane-Modified and High-Solids Alkyd Resins

For formulators of high-performance industrial coatings, including urethane oils and high-solids alkyds, (2-ethylhexanoato-O)(isodecanoato-O)manganese offers a proven pathway to reduce skinning issues and achieve controlled, deep-section curing without the color stability problems associated with cobalt in some systems [1]. Its use can simplify additive packages and enhance the storage stability of the formulated product.

Synthesis of High-Purity Manganese Oxide Nanomaterials via Flame Spray Pyrolysis

Researchers developing advanced heterogeneous catalysts, such as humidity-tolerant Hopcalite (CuMnOₓ) for CO oxidation, require sodium-free molecular precursors to avoid active site poisoning [2]. (2-ethylhexanoato-O)(isodecanoato-O)manganese, with its well-defined composition and solubility in organic solvents, serves as an excellent precursor for flame spray pyrolysis, enabling the production of high-purity, nanoscale mixed-metal oxides with tailored catalytic properties [2].

Internal Benchmarking and Formulation Development of Mixed-Metal Drier Systems

Due to the scarcity of public, head-to-head quantitative data for this specific mixed-ligand compound, a key application scenario is internal R&D. Procurement of this compound should be coupled with a plan for systematic formulation testing against incumbent driers (e.g., cobalt octoate, manganese bis(2-ethylhexanoate)) to quantify its unique contribution to drying time, hardness, color, and stability within a specific resin matrix [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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